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Compound of Interest

Compound Name:
2-(5-Aminopyridin-2-YL)-2-

methylpropanenitrile

Cat. No.: B581474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural elucidation

of the compound 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile (CAS: 1226776-95-9).

Due to the limited availability of published experimental data for this specific molecule, this

document presents predicted spectroscopic data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, generalized experimental protocols for acquiring and analyzing such data are

provided to guide researchers in the characterization of this and similar novel compounds. The

guide adheres to best practices for data presentation and includes mandatory visualizations to

illustrate key concepts and workflows.

Introduction
2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a heterocyclic compound featuring a

substituted pyridine ring.[1] Its structure, containing an amino group, a nitrile group, and a

quaternary carbon, suggests potential applications in medicinal chemistry and materials

science as a versatile building block.[1] Accurate structural confirmation is the cornerstone of

any chemical research and development program, ensuring the identity and purity of a

synthesized compound. This guide outlines the analytical workflow for the complete structural

elucidation of this molecule.
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Molecular Structure and Properties
IUPAC Name: 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile

CAS Number: 1226776-95-9

Molecular Formula: C₉H₁₁N₃

Molecular Weight: 161.21 g/mol

Caption: 2D Structure of the title compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(5-Aminopyridin-2-
YL)-2-methylpropanenitrile. These predictions are derived from established chemical shift

correlations and fragmentation patterns for analogous structures.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

Proton Label
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

H-a 8.2 - 8.4 Doublet (d) 1H Pyridine H6

H-b 7.3 - 7.5
Doublet of

Doublets (dd)
1H Pyridine H4

H-c 6.8 - 7.0 Doublet (d) 1H Pyridine H3

H-d 3.8 - 4.2
Broad Singlet (br

s)
2H -NH₂

H-e 1.7 - 1.9 Singlet (s) 6H 2 x -CH₃

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
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Carbon Label
Predicted Chemical Shift
(δ, ppm)

Assignment

C-1 158 - 162 Pyridine C2

C-2 145 - 149 Pyridine C5

C-3 135 - 139 Pyridine C6

C-4 122 - 126 Nitrile (-C≡N)

C-5 120 - 124 Pyridine C4

C-6 118 - 122 Pyridine C3

C-7 38 - 42 Quaternary Carbon

C-8 25 - 29 2 x -CH₃

Predicted FT-IR Data
Table 3: Predicted FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3450 - 3300 Medium, Doublet N-H Stretch (Amine)

3100 - 3000 Weak Aromatic C-H Stretch

2980 - 2940 Medium Aliphatic C-H Stretch

2250 - 2230 Medium-Sharp C≡N Stretch (Nitrile)

1620 - 1580 Strong
C=C/C=N Stretch (Pyridine

Ring)

1500 - 1400 Medium C-H Bending (Aliphatic)

850 - 800 Strong
C-H Out-of-Plane Bending

(Aromatic)

Predicted Mass Spectrometry Data
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Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

m/z
Predicted Relative
Intensity

Assignment

161 High [M]⁺˙ (Molecular Ion)

146 Medium [M - CH₃]⁺

134 Low [M - HCN]⁺˙

119 Medium [M - C(CH₃)₂]⁺˙

93 High
[C₅H₅N₂]⁺ (Aminopyridine

fragment)

Experimental Protocols
The following sections detail generalized protocols for the structural characterization of a small

organic molecule like 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve

it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

Transfer: Filter the solution into a clean 5 mm NMR tube.

Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a ¹H NMR spectrum using a standard pulse sequence.
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Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

(Optional) Perform 2D NMR experiments like COSY and HSQC for unambiguous

assignments.

Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shift scale using the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

account for atmospheric H₂O and CO₂.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the

ATR crystal.

Pressure Application: Apply consistent pressure using the instrument's pressure arm to

ensure good contact between the sample and the crystal.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Data Analysis: Identify the characteristic absorption frequencies and compare them to

correlation tables to assign functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:
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Sample Introduction: Introduce a small amount of the sample into the ion source, either via

a direct insertion probe or by injection of a dilute solution.

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to

generate a molecular ion (M⁺˙) and various fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the abundance of each ion.

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to deduce structural fragments.

Visualization of Workflows and Pathways
General Experimental Workflow for Structural
Elucidation
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Compound Synthesis & Purification

Structure Confirmation

Synthesis of Target Compound

Purification (e.g., Chromatography, Recrystallization)

FT-IR (Functional Groups) Mass Spec (Molecular Weight & Formula) NMR (¹H, ¹³C, 2D) (Connectivity)

Integrate All Data

Confirm Structure

Click to download full resolution via product page

Caption: Workflow for compound structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway
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[M]⁺˙
m/z = 161

[M - CH₃]⁺
m/z = 146

- •CH₃

[C₅H₅N₂]⁺
m/z = 93

- •C(CN)(CH₃)₂

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway.

Conclusion
The structural elucidation of a novel compound such as 2-(5-Aminopyridin-2-YL)-2-
methylpropanenitrile is a systematic process that relies on the synergistic application of

multiple spectroscopic techniques. While experimental data for this specific molecule is not

widely published, this guide provides a robust framework based on predicted data and

established analytical protocols. By following the outlined workflows for NMR, FT-IR, and mass

spectrometry, researchers can confidently determine the structure of this and other related

compounds, paving the way for further investigation into their chemical properties and potential

applications.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b581474#2-5-aminopyridin-2-yl-2-
methylpropanenitrile-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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